N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of a pyrazole ring fused with a cyclopentane ring and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a diketone with hydrazine under acidic or basic conditions.
Cyclopentane ring formation: The pyrazole intermediate is then subjected to cyclization reactions to form the tetrahydrocyclopenta[c]pyrazole structure.
Benzo[d]thiazole incorporation: The final step involves the coupling of the cyclopenta[c]pyrazole intermediate with a benzo[d]thiazole derivative, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide: shares similarities with other pyrazole and benzo[d]thiazole derivatives.
Indole derivatives: These compounds also feature a fused ring system and are known for their diverse biological activities.
Benzothiazole derivatives: Similar to the benzo[d]thiazole moiety, these compounds are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(20-21-16-10-4-5-12-17(16)26-20)22-18-14-9-6-11-15(14)23-24(18)13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRRDXKFTNNIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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